molecular formula C16H15N3O2S2 B5719793 {[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No. B5719793
M. Wt: 345.4 g/mol
InChI Key: LHZKMFZRJIUFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid, also known as DTTA, is a novel compound that has gained much attention in scientific research due to its potential applications in various fields. DTTA is a thioester of triazole and has a unique structure that makes it an attractive compound for research purposes.

Mechanism of Action

The mechanism of action of {[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in cellular processes. {[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has been shown to bind to metal ions, such as copper and zinc, and to form complexes that can interact with enzymes and other biomolecules. {[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid may also act as a free radical scavenger and protect cells from oxidative damage.
Biochemical and Physiological Effects
{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that {[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid can induce apoptosis in cancer cells and inhibit the growth of fungi. {[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has also been shown to have antioxidant properties and to protect cells from oxidative stress. In vivo studies have shown that {[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid can reduce inflammation and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has several advantages for lab experiments, including its unique structure, its ability to bind to metal ions, and its potential as a fluorescent probe. However, {[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid also has some limitations, including its complex synthesis method, its low solubility in water, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on {[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid, including its potential as a therapeutic agent for cancer and fungal infections, its use as a biosensor for detecting biomolecules, and its application in materials science. Further studies are needed to fully understand the mechanism of action of {[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid and to optimize its properties for specific applications. Additionally, the safety and toxicity of {[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid need to be further evaluated to ensure its potential as a therapeutic agent.

Synthesis Methods

{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid can be synthesized using a multistep process that involves the reaction of 2,3-dimethylphenylhydrazine, 2-thiophenecarboxaldehyde, and triazole with thioacetic acid. The reaction is carried out in the presence of a catalyst, such as trifluoroacetic acid, and the resulting product is purified using chromatography techniques. The synthesis of {[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, {[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has been studied for its antitumor and antifungal properties. It has been shown to inhibit the growth of cancer cells and to have a synergistic effect when combined with other anticancer drugs. In biochemistry, {[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has been used as a ligand for metal ions and as a fluorescent probe for detecting biomolecules. In materials science, {[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has been studied for its self-assembly properties and for its potential use in nanotechnology.

properties

IUPAC Name

2-[[4-(2,3-dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-10-5-3-6-12(11(10)2)19-15(13-7-4-8-22-13)17-18-16(19)23-9-14(20)21/h3-8H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZKMFZRJIUFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-(2,3-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

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